molecular formula C20H14FN3O3S3 B6519544 3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896363-71-6

3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B6519544
CAS RN: 896363-71-6
M. Wt: 459.5 g/mol
InChI Key: WLLULCJMXGTVTC-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide, commonly referred to as FTSB, is a synthetic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, as a reagent in organic synthesis, and as a probe in biochemical and physiological studies.

Scientific Research Applications

FTSB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of various compounds, such as 2-amino-4-fluorobenzene-sulfonamide, 4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzene, and 3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene. It has also been used as a probe in biochemical and physiological studies to investigate the mechanism of action of various enzymes and proteins.

Mechanism of Action

The mechanism of action of FTSB has been studied in several biochemical and physiological studies. It has been found to interact with various enzymes and proteins, including cytochrome P450 enzymes, histone deacetylases, and the angiotensin-converting enzyme. In particular, FTSB has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
FTSB has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of the angiotensin-converting enzyme, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

FTSB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be easily synthesized from commercially available reagents. In addition, it is relatively non-toxic and has been shown to be stable under a variety of conditions. On the other hand, FTSB has several limitations for use in laboratory experiments. It is not soluble in water, and it is not very soluble in most organic solvents. In addition, it is not very stable in the presence of light or oxygen.

Future Directions

FTSB has a wide range of potential applications in scientific research. Future studies could investigate its use as a probe for the study of other enzymes and proteins, as well as its potential use in drug design and synthesis. In addition, further studies could investigate its potential use as an inhibitor of other enzymes and proteins, as well as its potential use in the development of new therapeutic agents. Finally, further studies could investigate its potential use as a reagent in organic synthesis, as well as its potential use in the development of new materials.

Synthesis Methods

FTSB can be synthesized from the reaction of 4-fluorobenzenesulfonamide with 4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces a mixture of two isomers, 3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide and 3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene. The two isomers can be separated by column chromatography.

properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S3/c21-14-6-8-16(9-7-14)30(26,27)24-15-4-1-3-13(11-15)19(25)23-20-22-17(12-29-20)18-5-2-10-28-18/h1-12,24H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLULCJMXGTVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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